molecular formula C16H14BrNO B2704018 N-benzyl-3-(3-bromophenyl)acrylamide CAS No. 331462-16-9

N-benzyl-3-(3-bromophenyl)acrylamide

Cat. No. B2704018
CAS RN: 331462-16-9
M. Wt: 316.198
InChI Key: XTRJTKIIAYKPRW-MDZDMXLPSA-N
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Description

N-benzyl-3-(3-bromophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. This compound is a member of the acrylamide family, which is known for its diverse biological activities and pharmacological properties.

Scientific Research Applications

Controlled Radical Polymerization

Controlled radical polymerization of bisubstituted acrylamide derivatives like N-acryloylmorpholine (NAM) allows for the synthesis of telechelic polymers with potential applications in molecular biology and biomedicine. These polymers can be grafted to latex particles, providing immobilization sites for various species (D’Agosto, Hughes, Charreyre, Pichot, & Gilbert, 2003).

Molecular Property and UV-VIS Analysis

Acrylamide monomers, such as N-[2-(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide, have been studied for their vibrational spectroscopy, molecular properties, UV-VIS, and HOMO-LUMO energies. These studies facilitate the understanding of molecular geometry and chemical reactivity, which are crucial for applications ranging from medicine to industry (Barım & Akman, 2021).

Corrosion Inhibition

New acrylamide derivatives have been explored as corrosion inhibitors for metals in acidic solutions, indicating potential applications in materials protection and industrial maintenance (Abu-Rayyan et al., 2022).

Solubility in Methanol–Ethanol Solution

The solubility of N-[(4-bromo-3,5-difluorine) phenyl]-acrylamide in methanol–ethanol solutions is critical for its use in polymerization reactions. Understanding its solid–liquid equilibrium is essential for industrial product and process design (Yao, Li, Luo, & Liu, 2010).

Biochemical and Safety Considerations

While not directly related to N-benzyl-3-(3-bromophenyl)acrylamide, research on the broader category of acrylamides, including their chemistry, biochemistry, and safety, provides foundational knowledge essential for handling and applying these chemicals safely in various scientific research contexts (Friedman, 2003).

properties

IUPAC Name

(E)-N-benzyl-3-(3-bromophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO/c17-15-8-4-7-13(11-15)9-10-16(19)18-12-14-5-2-1-3-6-14/h1-11H,12H2,(H,18,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRJTKIIAYKPRW-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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